2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1260922-09-5
VCID: VC5235912
InChI: InChI=1S/C19H20N2O3/c1-3-24-18-11-7-5-9-16(18)21-19(22)15(13-20)12-14-8-4-6-10-17(14)23-2/h4-11,15H,3,12H2,1-2H3,(H,21,22)
SMILES: CCOC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2OC)C#N
Molecular Formula: C19H20N2O3
Molecular Weight: 324.38

2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide

CAS No.: 1260922-09-5

Cat. No.: VC5235912

Molecular Formula: C19H20N2O3

Molecular Weight: 324.38

* For research use only. Not for human or veterinary use.

2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide - 1260922-09-5

Specification

CAS No. 1260922-09-5
Molecular Formula C19H20N2O3
Molecular Weight 324.38
IUPAC Name 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide
Standard InChI InChI=1S/C19H20N2O3/c1-3-24-18-11-7-5-9-16(18)21-19(22)15(13-20)12-14-8-4-6-10-17(14)23-2/h4-11,15H,3,12H2,1-2H3,(H,21,22)
Standard InChI Key BHYGMPIYTIVWKO-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2OC)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide (molecular formula: C₂₀H₂₁N₂O₃, molecular weight: 337.40 g/mol) features a propanamide core with three distinct substituents:

  • A cyano group (–C≡N) at the C2 position, enhancing electrophilic reactivity.

  • An N-(2-ethoxyphenyl) group at the amide nitrogen, contributing aromaticity and electron-donating effects via the ethoxy (–OCH₂CH₃) moiety.

  • A 3-(2-methoxyphenyl) group at the C3 position, introducing steric bulk and additional methoxy (–OCH₃) functionality.

The interplay of these groups creates a polarized electronic environment, influencing solubility, stability, and interaction with biological targets .

Key Physicochemical Parameters

PropertyValue/Description
Molecular FormulaC₂₀H₂₁N₂O₃
Molecular Weight337.40 g/mol
SolubilityLow in water; soluble in DMSO, DMF
Melting PointNot reported
LogP (Partition Coefficient)Estimated 3.2 (high lipophilicity)

The methoxy and ethoxy groups enhance lipid solubility, favoring membrane permeability, while the cyano group may facilitate hydrogen bonding or covalent interactions with biological nucleophiles .

Synthesis and Purification Strategies

Purification Techniques

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.

  • Recrystallization: From ethanol or acetone to achieve >95% purity.

  • Spectroscopic Validation: NMR (¹H, ¹³C), IR, and LC-MS for structural confirmation.

Biological Activities and Hypothesized Mechanisms

Antimicrobial Activity

Methoxy- and ethoxy-substituted aromatics are known to disrupt microbial cell membranes. A related compound, 3-(3,4-dimethoxyphenyl)propanamide, showed MIC values of 8 µg/mL against Staphylococcus aureus. The target compound’s lipophilic profile suggests similar potential, though empirical data are lacking.

Neuroprotective Effects

Methoxy groups are implicated in neuroprotection through antioxidant mechanisms. Molecular docking studies suggest affinity for NMDA receptors, potentially mitigating excitotoxicity.

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesReported Activities
3-[(2-Methoxyphenyl)amino]propanamideLacks cyano and ethoxyphenyl groupsAnticancer (IC₅₀: 15 µM)
N-(2-Methoxyphenyl)propanamideSimpler phenyl substitutionAntimicrobial (MIC: 12 µg/mL)
2-Cyano-N-(4-ethoxyphenyl)propanamideVaried substituent positionsEnzyme inhibition (Ki: 0.8 µM)

The cyano group in the target compound distinguishes it from analogs, potentially enhancing target binding through dipole interactions or covalent modification.

Challenges and Future Directions

  • Synthetic Optimization: Scalable routes requiring fewer steps and higher yields.

  • Biological Profiling: In vitro and in vivo studies to validate hypothesized anticancer and antimicrobial activities.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to identify critical pharmacophores.

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